1-Bromo-8-fluoronaphthalene
Overview
Description
1-Bromo-8-fluoronaphthalene is an organic compound with the molecular formula C10H6BrF It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a fluorine atom at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-8-fluoronaphthalene can be synthesized through several methods. One common approach involves the bromination of 8-fluoronaphthalene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with controlled reaction parameters to achieve high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or water.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1-Bromo-8-fluoronaphthalene has several applications in scientific research:
Biology and Medicine: While specific biological applications are less common, derivatives of naphthalene compounds are often explored for their potential biological activities.
Mechanism of Action
The mechanism of action of 1-Bromo-8-fluoronaphthalene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the fluorine atom, making it less reactive in certain coupling reactions.
2-Bromonaphthalene: Bromine is positioned at the second position, leading to different reactivity and applications.
1-Iodonaphthalene: Contains an iodine atom instead of bromine, which can influence its reactivity in substitution and coupling reactions.
Uniqueness: 1-Bromo-8-fluoronaphthalene is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and selectivity in various chemical reactions. The fluorine atom can also influence the electronic properties of the compound, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
1-bromo-8-fluoronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEZWVDQUSOSEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592028 | |
Record name | 1-Bromo-8-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33718-15-9 | |
Record name | 1-Bromo-8-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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